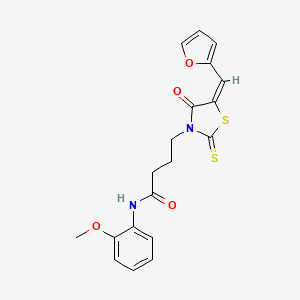

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-24-15-8-3-2-7-14(15)20-17(22)9-4-10-21-18(23)16(27-19(21)26)12-13-6-5-11-25-13/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,22)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQGJJGXYTYPKC-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound features a thioxothiazolidinone core structure with a furan ring and an amide side chain. Its molecular formula is , with a molecular weight of approximately 373.45 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological macromolecules.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various enzymes and receptors, modulating their activity and influencing multiple biochemical pathways. The thioxothiazolidinone moiety is particularly significant for its binding affinity to target proteins, which may lead to inhibition or activation of specific pathways.

Anticancer Properties

Numerous studies have reported the anticancer potential of thioxothiazolidinone derivatives, including the compound . For instance, derivatives containing a furan moiety have demonstrated moderate to strong antiproliferative activity in human leukemia cell lines. Research indicates that these compounds can induce apoptosis through mechanisms such as:

- Cell Cycle Arrest : Compounds have shown dose-dependent effects on cell cycle progression.

- Cytotoxicity : Assays like MTT and Trypan blue indicate significant cytotoxic effects on cancer cells.

In one study, specific derivatives exhibited enhanced cytotoxicity correlated with the electron-donating properties of substituents on the thiazolidinone ring .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiazolidinones are known for their ability to inhibit bacterial growth through interference with cellular processes. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains, although further research is necessary to quantify this effect.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-methoxyphenyl)butanamide exhibit significant anticancer effects. Key findings include:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including human leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis, as demonstrated by flow cytometric analysis and DNA fragmentation assays.

- Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets, leading to the disruption of cellular processes essential for cancer cell survival. This includes inhibition of key enzymes involved in cell proliferation and survival pathways .

Antimicrobial Activity

The compound also shows promise in antimicrobial research:

- Inhibition Studies : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains. The furan moiety is believed to play a significant role in enhancing the antimicrobial properties .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Thioxothiazolidinone Core : This is achieved through the reaction of a thioamide with a haloketone.

- Knoevenagel Condensation : The introduction of the furan ring occurs via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone core.

- Amidation Reaction : The final step involves the addition of the methoxyphenyl butanamide side chain through amidation, which can be optimized for yield and purity during industrial production .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thioxothiazolidinones containing furan moieties exhibited moderate to strong antiproliferative activity against human leukemia cell lines. The research highlighted the structure–activity relationship (SAR) that correlates specific structural features with enhanced anticancer activity .

Case Study 2: Antimicrobial Activity Assessment

In another study focused on antimicrobial properties, this compound was tested against a panel of bacterial strains, demonstrating significant inhibitory effects. The findings suggested that modifications to the furan ring could further enhance antimicrobial efficacy, providing a pathway for future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.